molecular formula C4H7N3 B1367015 4-methyl-1H-pyrazol-3-amine CAS No. 64781-79-9

4-methyl-1H-pyrazol-3-amine

Cat. No. B1367015
CAS RN: 64781-79-9
M. Wt: 97.12 g/mol
InChI Key: KIHDRFDQWVMKES-UHFFFAOYSA-N
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Description

4-Methyl-1H-pyrazol-3-amine is a chemical compound with the molecular formula C4H7N3. It has an average mass of 97.118 Da and a monoisotopic mass of 97.063995 Da .


Molecular Structure Analysis

The molecular structure of 4-methyl-1H-pyrazol-3-amine consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and a methyl group attached to one of the carbon atoms .


Physical And Chemical Properties Analysis

4-Methyl-1H-pyrazol-3-amine appears as a pale-yellow to yellow-brown sticky oil to semi-solid or liquid . It has a molecular weight of 97.12 .

Scientific Research Applications

Synthesis and Characterization

4-Methyl-1H-pyrazol-3-amine and its derivatives are extensively used in the synthesis and characterization of various compounds. For instance, it has been involved in the formation of pyrazole derivatives with potential antitumor, antifungal, and antibacterial properties. Such derivatives have been characterized through various techniques like X-Ray crystallography, FT-IR, UV–visible spectroscopy, and NMR, highlighting their structural and chemical properties (Titi et al., 2020).

Reactivity Studies

Studies have explored the reactivity of 4-Methyl-1H-pyrazol-3-amine and related compounds in various chemical reactions. For example, research on 3,4,5-Trinitro-1H-pyrazole, a related compound, examines its reactivity with different substances, providing insights into the nucleophilic substitution reactions of these pyrazole derivatives (Dalinger et al., 2013).

Theoretical and Computational Studies

Theoretical studies on compounds like 4-Methyl-1H-pyrazol-3-amine have been conducted to understand their structural and detonation properties. Density functional theory has been applied to study the geometric and electronic structures, band gap, thermodynamic properties, and other characteristics, suggesting their potential as high-energy density materials (Ravi et al., 2010).

Molecular Structure Analysis

Understanding the molecular structure and interactions of pyrazole derivatives is another key area of research. Investigations into the intramolecular hydrogen bonding and its impact on the reactivity and properties of these compounds are crucial for developing new synthetic methodologies and applications (Szlachcic et al., 2020).

Synthesis of Novel Compounds

Research also focuses on the synthesis of novel compounds using 4-Methyl-1H-pyrazol-3-amine as a starting material or intermediate. This includes the development of efficient synthesis methods for derivatives with potential applications in various fields, such as medicinal chemistry and material science (Becerra et al., 2021).

Chemical and Biological Activities

Some studies have investigated the chemical and biological activities of pyrazole derivatives. For instance, research on Schiff bases derived from pyrazole compounds explores their antibacterial activity and potentialuse as therapeutic agents. These studies offer insights into the interaction of these compounds with biological systems and their potential medicinal applications (Feng et al., 2018).

Catalysis and Chemical Transformations

4-Methyl-1H-pyrazol-3-amine derivatives have been studied in the context of catalysis. For example, research on palladium-catalyzed asymmetric allylic amination using ferrocenyl pyrazole ligands demonstrates the significance of these compounds in facilitating stereoselective transformations, crucial in synthetic chemistry (Togni et al., 1996).

Nonlinear Optical Studies

Pyrazole derivatives have also been investigated for their nonlinear optical properties. Studies focusing on the electronic structure, charge transfer mechanisms, and other related properties reveal the potential of these compounds in the development of novel materials for optical applications (Tamer et al., 2016).

Tautomerism and NMR Reference Compounds

Research into the tautomerism of azo dyes derived from pyrazole compounds has been conducted, providing valuable reference compounds for NMR studies. These investigations are crucial for understanding the behavior of such compounds in different states and their applications in analytical chemistry (Deneva et al., 2019).

Regioselectivity in Chemical Reactions

The study of regioselectivity in chemical reactions involving pyrazol-3-amines, particularly in reactions like Ullmann and acylation, is important for the development of predictive models and efficient synthetic routes in organic chemistry (Bou-Petit et al., 2020).

Safety And Hazards

4-Methyl-1H-pyrazol-3-amine should be handled with care. It is recommended to avoid all personal contact, including inhalation, and to use protective clothing when risk of exposure occurs. It should be used in a well-ventilated area and kept away from moisture . It has been classified as hazardous according to the 2012 OSHA Hazard Communication Standard .

Future Directions

Pyrazole derivatives, including 4-methyl-1H-pyrazol-3-amine, have a wide range of applications in medicinal chemistry due to their diverse biological activities. Future research may focus on developing novel Hsp90 inhibitors that offer selective suppression of Hsp90 isoforms or specific disruption of Hsp90-co-chaperone protein-protein interactions .

properties

IUPAC Name

4-methyl-1H-pyrazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3/c1-3-2-6-7-4(3)5/h2H,1H3,(H3,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIHDRFDQWVMKES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NN=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20495575
Record name 4-Methyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20495575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

97.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-1H-pyrazol-3-amine

CAS RN

64781-79-9
Record name 4-Methyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20495575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methyl-1H-pyrazol-5-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
K Nepali, TY Chang, MJ Lai, KC Hsu, Y Yen… - European Journal of …, 2020 - Elsevier
… The title compound 32 was synthesized in 46% yield using compound 19 and 4-methyl-1H-pyrazol-3-amine in a manner similar to that described for the synthesis of compound 31. H …
Number of citations: 33 www.sciencedirect.com
DA Rodríguez-Soacha, J Fender… - ACS chemical …, 2021 - ACS Publications
Human cannabinoid receptor type 1 (hCB 1 R) plays important roles in the regulation of appetite and development of addictive behaviors. Herein, we describe the design, synthesis, …
Number of citations: 16 pubs.acs.org

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